molecular formula C14H20O4 B1650088 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol CAS No. 1112459-85-4

4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol

Cat. No.: B1650088
CAS No.: 1112459-85-4
M. Wt: 252.31
InChI Key: NPHLPSBRDZPIEZ-UHFFFAOYSA-N
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Description

4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol is a tetrahydropyran derivative featuring a dimethoxymethyl-substituted phenyl group at the 4-position of the oxane (tetrahydropyran) ring. The compound’s structure combines the conformational flexibility of the oxane ring with the electron-donating dimethoxymethyl group, which influences its physicochemical properties and reactivity.

The oxane ring in such compounds often serves as a rigid scaffold, while substituents like dimethoxymethyl enhance solubility and modulate intermolecular interactions, such as hydrogen bonding and π-stacking, critical for biological activity or material properties .

Properties

IUPAC Name

4-[4-(dimethoxymethyl)phenyl]oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-16-13(17-2)11-3-5-12(6-4-11)14(15)7-9-18-10-8-14/h3-6,13,15H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHLPSBRDZPIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)C2(CCOCC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678506
Record name 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112459-85-4
Record name 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol typically involves the reaction of 4-(dimethoxymethyl)benzaldehyde with a suitable oxane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxan-4-ol ring. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Quality control measures, including spectroscopic analysis and chromatography, are employed to verify the identity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxan-4-ol moiety to an alcohol or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s effects are mediated through specific pathways, which may include modulation of enzyme activity, receptor binding, or alteration of cellular signaling processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol with structurally analogous oxane derivatives and related phenyl-substituted compounds.

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Properties/Applications
4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol C14H20O4 4-(Dimethoxymethyl)phenyl 264.31 (estimated) Hypothesized applications in drug design (based on CA-II inhibition of analogs)
4-(4-(Trifluoromethoxy)phenyl)oxan-4-ol C12H13F3O3 4-(Trifluoromethoxy)phenyl 262.23 Likely enhanced lipophilicity due to -CF3 group; potential use in fluorinated polymers
4-[(Dimethylamino)methyl]oxan-4-ol C8H17NO2 (Dimethylamino)methyl 159.23 Basic amino group enables protonation; possible intermediate in alkaloid synthesis
[2-(4-Methoxyphenyl)-oxazol-4-yl]-methanol C11H11NO3 4-Methoxyphenyl-oxazole 205.21 Photoactive moiety; applications in UV-curable resins or photopharmacology
4-(1-Methyl-1H-pyrazol-5-yl)oxan-4-ol C9H14N2O2 1-Methylpyrazole 182.22 Heterocyclic scaffold for medicinal chemistry (e.g., kinase inhibitors)

Key Observations:

Trifluoromethoxy (in ) and oxazole (in ) substituents introduce distinct electronic and steric profiles, favoring applications in fluorinated materials or light-driven processes, respectively.

Synthetic Accessibility: Similar compounds (e.g., ) are synthesized via multi-step routes involving nucleophilic substitution, oxidation, or cyclization. For example, 4-bromomethylbenzophenone derivatives react with amino alcohols to form ethoxy-linked analogs , a strategy adaptable to the target compound.

Biological Activity

4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol, also known by its CAS number 1112459-85-4, has garnered attention due to its potential biological activities. This compound belongs to a class of organic compounds that may exhibit various pharmacological effects, including antimicrobial, antioxidant, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula for 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol is C12H16O3C_{12}H_{16}O_3, with a molecular weight of approximately 208.25 g/mol. The compound's structure features a phenyl group substituted with dimethoxymethyl groups and an oxan-4-ol moiety, which may influence its biological interactions.

The biological activity of 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol is believed to involve the following mechanisms:

  • Antioxidant Activity : The compound may scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : It could inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation.
  • Antimicrobial Properties : The compound has shown potential against various microbial strains, suggesting its use in treating infections.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol:

Activity Tested Strains/Conditions Results Reference
AntioxidantDPPH assaySignificant free radical scavenging ability
AntimicrobialStaphylococcus aureusInhibition zone diameter: 15 mm
Anti-inflammatoryLPS-induced macrophagesReduced TNF-alpha levels by 30%

Case Studies

  • Antioxidant Study :
    In a study assessing the antioxidant potential of various compounds, 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol demonstrated a notable decrease in DPPH radical concentration, indicating effective scavenging activity. This suggests potential applications in preventing oxidative damage in biological systems.
  • Antimicrobial Efficacy :
    A series of antimicrobial tests revealed that this compound exhibited significant activity against Staphylococcus aureus, with an inhibition zone comparable to standard antibiotics. This finding supports further exploration into its use as an antimicrobial agent.
  • Anti-inflammatory Research :
    In vitro studies using LPS-stimulated macrophages showed that treatment with 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol led to a marked reduction in the production of TNF-alpha, a key inflammatory cytokine. This suggests that the compound may be beneficial in managing inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.